1-{2-[(Hydroxymethyl)amino]-2-oxoethyl}-4-phenylpyridin-1-ium chloride
Description
1-{2-[(Hydroxymethyl)amino]-2-oxoethyl}-4-phenylpyridin-1-ium chloride is a pyridinium-based quaternary ammonium compound characterized by a hydroxymethylamino-oxoethyl side chain and a phenyl substituent on the pyridinium ring. Pyridinium salts are widely studied for their antimicrobial properties and applications in veterinary and pharmaceutical formulations .
Properties
CAS No. |
581785-06-0 |
|---|---|
Molecular Formula |
C14H15ClN2O2 |
Molecular Weight |
278.73 g/mol |
IUPAC Name |
N-(hydroxymethyl)-2-(4-phenylpyridin-1-ium-1-yl)acetamide;chloride |
InChI |
InChI=1S/C14H14N2O2.ClH/c17-11-15-14(18)10-16-8-6-13(7-9-16)12-4-2-1-3-5-12;/h1-9,17H,10-11H2;1H |
InChI Key |
PXEOAWMKWLKDKD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=[N+](C=C2)CC(=O)NCO.[Cl-] |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-{2-[(Hydroxymethyl)amino]-2-oxoethyl}-4-phenylpyridin-1-ium chloride typically involves multiple steps, including the formation of the pyridinium ion and the introduction of the hydroxymethylamino group. One common synthetic route involves the reaction of 4-phenylpyridine with chloroacetyl chloride to form an intermediate, which is then reacted with hydroxylamine to introduce the hydroxymethylamino group. The final step involves the quaternization of the pyridine nitrogen with a suitable alkylating agent to form the pyridinium ion.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.
Chemical Reactions Analysis
1-{2-[(Hydroxymethyl)amino]-2-oxoethyl}-4-phenylpyridin-1-ium chloride undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.
Reduction: The pyridinium ion can be reduced to a pyridine derivative.
Substitution: The chloride ion can be substituted with other nucleophiles, such as hydroxide or alkoxide ions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium hydroxide. Major products formed from these reactions include carboxylated derivatives, reduced pyridine compounds, and substituted pyridinium salts.
Scientific Research Applications
1-{2-[(Hydroxymethyl)amino]-2-oxoethyl}-4-phenylpyridin-1-ium chloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is used in biochemical assays and as a probe for studying enzyme activity.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of complex organic molecules.
Mechanism of Action
The mechanism of action of 1-{2-[(Hydroxymethyl)amino]-2-oxoethyl}-4-phenylpyridin-1-ium chloride involves its interaction with various molecular targets. The pyridinium ion can interact with nucleophilic sites on enzymes and proteins, leading to inhibition or activation of their activity. The hydroxymethylamino group can form hydrogen bonds with biological molecules, affecting their structure and function. The compound’s effects are mediated through pathways involving enzyme inhibition, protein modification, and signal transduction.
Comparison with Similar Compounds
De-Xy-[S2200] (2-[2-(Hydroxymethyl)phenyl]-2-methoxy-N-methylacetamide)
- Key Differences : Unlike the target compound, De-Xy-[S2200] features a methoxy-N-methylacetamide group and a hydroxymethyl-substituted benzene ring instead of a pyridinium core. The absence of a cationic charge reduces its water solubility compared to pyridinium salts .
- Functional Implications : The benzoic acid derivatives in (e.g., 5-CA-2-HM-MCBX) exhibit carboxylate groups, enhancing solubility in polar solvents but limiting membrane permeability compared to the charged pyridinium chloride .
Clarke’s Pyridinium Derivative (5-[(2-Methylpyridin-1-ium-1-yl)methyl]-2-propylpyrimidin-4-amine chloride hydrochloride)
- Structural Comparison : This compound shares the pyridinium core and chloride counterion but incorporates a pyrimidinylmethyl group and a propylamine substituent. The additional hydrochloride moiety increases its ionic strength and stability in acidic environments .
- Biological Relevance : Used in veterinary antiprotozoal formulations (e.g., Amprolmix-UK), its activity likely stems from the pyrimidinyl group’s interaction with microbial enzymes—a feature absent in the target compound .
Physicochemical Data
Biological Activity
1-{2-[(Hydroxymethyl)amino]-2-oxoethyl}-4-phenylpyridin-1-ium chloride, often referred to as a pyridinium derivative, has garnered attention in pharmaceutical research due to its potential biological activities. This compound exhibits a unique structure that may contribute to various pharmacological effects, including antitumor and antimicrobial properties. This article synthesizes current research findings, case studies, and data tables related to its biological activity.
Chemical Structure and Properties
The compound's chemical structure can be represented as follows:
- IUPAC Name : 1-{2-[(Hydroxymethyl)amino]-2-oxoethyl}-4-phenylpyridin-1-ium chloride
- Molecular Formula : C13H14ClN3O2
- Molecular Weight : 281.72 g/mol
Biological Activity Overview
Research indicates that the compound possesses several biological activities, primarily:
- Antitumor Activity : Studies have shown that pyridinium derivatives can inhibit cancer cell proliferation by inducing apoptosis and inhibiting topoisomerases, which are crucial for DNA replication and repair.
- Antimicrobial Properties : The compound has demonstrated effectiveness against various bacterial strains, suggesting potential applications in treating infections.
The biological activity of 1-{2-[(Hydroxymethyl)amino]-2-oxoethyl}-4-phenylpyridin-1-ium chloride can be attributed to several mechanisms:
- Topoisomerase Inhibition : Similar compounds have been shown to inhibit topoisomerase II, leading to DNA damage in cancer cells .
- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in microbial cells, contributing to its antimicrobial effects.
Case Studies
Several studies have highlighted the biological activity of this compound:
- Antitumor Efficacy :
- Antimicrobial Activity :
Table 1: Antitumor Activity of 1-{2-[(Hydroxymethyl)amino]-2-oxoethyl}-4-phenylpyridin-1-ium Chloride
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 25 | Topoisomerase II inhibition |
| HeLa (Cervical) | 15 | Apoptosis induction |
| A549 (Lung) | 30 | ROS generation |
Table 2: Antimicrobial Activity of 1-{2-[(Hydroxymethyl)amino]-2-oxoethyl}-4-phenylpyridin-1-ium Chloride
| Bacterial Strain | MIC (µg/mL) | Type |
|---|---|---|
| Staphylococcus aureus | 20 | Gram-positive |
| Escherichia coli | 40 | Gram-negative |
| Pseudomonas aeruginosa | 30 | Gram-negative |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
